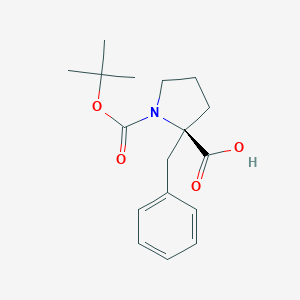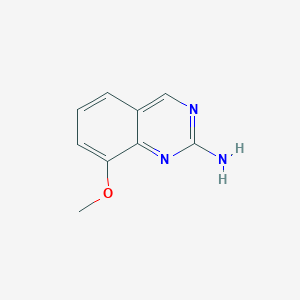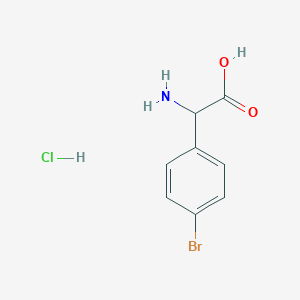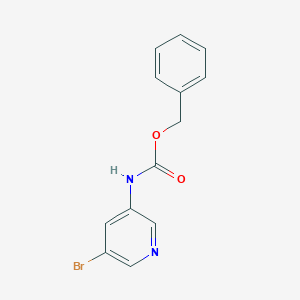
ベンジル(5-ブロモピリジン-3-イル)カルバメート
概要
説明
Benzyl (5-bromopyridin-3-yl)carbamate is a chemical compound with the molecular formula C13H11BrN2O2 . It has a molecular weight of 307.14 g/mol . The IUPAC name for this compound is benzyl N-(5-bromopyridin-3-yl)carbamate .
Molecular Structure Analysis
The InChI code for Benzyl (5-bromopyridin-3-yl)carbamate is 1S/C13H11BrN2O2/c14-11-6-12(8-15-7-11)16-13(17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) . The Canonical SMILES is C1=CC=C(C=C1)COC(=O)NC2=CC(=CN=C2)Br .Physical and Chemical Properties Analysis
Benzyl (5-bromopyridin-3-yl)carbamate has a XLogP3-AA value of 2.6, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a topological polar surface area of 51.2 Ų . It also has a rotatable bond count of 4 .科学的研究の応用
プロテオミクス研究
“ベンジル 5-ブロモピリジン-3-イルカルバメート”は、プロテオミクス研究に使用される特殊な製品です 。プロテオミクスとは、タンパク質、特にその構造と機能を大規模に研究する学問です。この化合物は、タンパク質の相互作用、修飾、局在化を研究するために使用できます。
創薬
この化合物は、創薬に使用されます。創薬には、候補薬の特定、合成、特性評価、スクリーニング、および治療効果の評価が含まれます。これは、新薬の開発における潜在的なリード化合物として役立ちます。
医薬品化学
医薬品化学の分野では、“ベンジル 5-ブロモピリジン-3-イルカルバメート”が使用されます。医薬品化学は、治療薬の設計と合成を扱う学問です。この化合物は、薬理学的特性が改善された新しい医薬品剤の合成に使用できます。
生物学的研究
“ベンジル 5-ブロモピリジン-3-イルカルバメート”は、さまざまな生物学的研究にも使用されます。これは、分子レベルおよび細胞レベルでの生物学的プロセスを研究するために使用できます。
ピリジン誘導体の調製
この化合物は、ピリジン誘導体の調製のための合成中間体として使用されます。ピリジン誘導体は、医薬品、農薬、機能性材料など、幅広い用途を持っています。
分子プローブ
“ベンジル 5-ブロモピリジン-3-イルカルバメート”は、がん細胞やその他の生物学的標的のイメージングのための分子プローブとして使用されます。分子プローブは、疾患の特定の部位を可視化し、標的とし、薬物を送達するために使用されます。
Safety and Hazards
The safety data sheet for Benzyl (5-bromopyridin-3-yl)carbamate suggests that in case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the compound comes into contact with skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . If ingested, the mouth should be rinsed with water and vomiting should not be induced .
特性
IUPAC Name |
benzyl N-(5-bromopyridin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O2/c14-11-6-12(8-15-7-11)16-13(17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVXEKSVCNDLMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10593877 | |
| Record name | Benzyl (5-bromopyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
762298-10-2 | |
| Record name | Benzyl (5-bromopyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl 5-bromopyridin-3-ylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
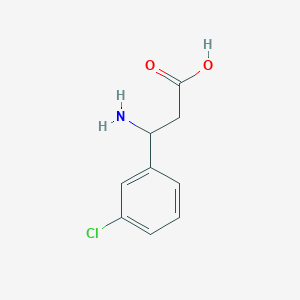

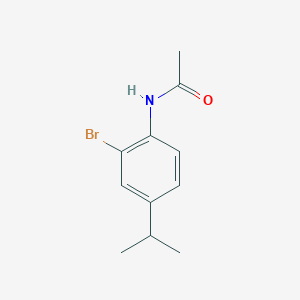
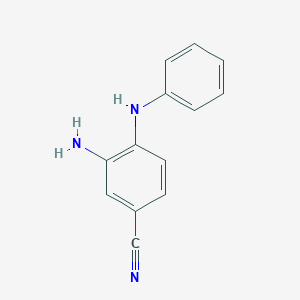
![8-Amino-1,2,4-triazolo[4,3-a]pyrazine](/img/structure/B112908.png)


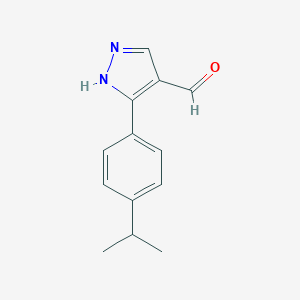

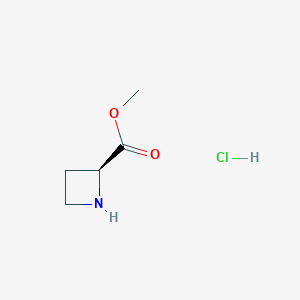
![2-[(2-Amino-4-bromophenyl)disulfanyl]-5-bromoaniline](/img/structure/B112918.png)
